3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Chemical Synthesis Material Science Analytical Chemistry

Researchers requiring a structurally defined indolinone monomer for polycarbonate synthesis face supply inconsistency and safety concerns, as the non-methylated analog oxyphenisatin is a documented hepatotoxin. CAS 47465-97-4 eliminates this risk with a distinct safety profile while maintaining reactivity for polymerization. • Polycarbonate Monomer: Enables functionalized polycarbonates with tailored thermal/mechanical properties; purity 98% (HPLC). • Kinase Inhibitor Scaffold: Dual AKT (IC50 12.5 µM) and CDK2 (IC50 9.8 µM) inhibition for anticancer SAR studies. • Supply Assurance: Consistent 98% HPLC purity, ambient shipping, global delivery.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
CAS No. 47465-97-4
Cat. No. B139907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
CAS47465-97-4
Synonyms1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one; 
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O
InChIInChI=1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26)
InChIKeyZEKCYPANSOJWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one (CAS 47465-97-4): A Key Indolinone Scaffold for Polycarbonate Chemistry and Biological Research


3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one (CAS 47465-97-4), also known as Isatin Bis-cresol, is a member of the indolin-2-one class of compounds [1]. It is characterized by a molecular formula of C22H19NO3, a molecular weight of 345.4 g/mol, and features an indolinone core substituted with two 4-hydroxy-3-methylphenyl groups at the 3-position [1]. This compound is primarily recognized for its utility as a monomer in the production of functionalized polycarbonates and as an intermediate in organic synthesis , while also being investigated for its potential biological activities .

Why 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one Cannot Be Replaced by Generic Indolinones or Phenolphthalein Analogs


Generic substitution among indolinone or triphenylmethane derivatives is scientifically invalid due to substantial differences in physical properties, reactivity, and safety profiles. The specific 3,3-bis(4-hydroxy-3-methylphenyl) substitution pattern on the indolin-2-one core of CAS 47465-97-4 confers distinct characteristics. For instance, its melting point and chemical stability differ significantly from the closely related non-methylated analog, oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one) [1]. Critically, the methyl substitution in the target compound is associated with a vastly different safety profile compared to its hepatotoxic analog oxyphenisatin [2]. Furthermore, this specific compound serves as a validated monomer in polycarbonate synthesis , a role for which other in-class compounds may not be structurally or functionally suited. These differences are not merely academic; they have direct implications for experimental reproducibility, safety protocols, and material performance in research and industrial applications.

Quantitative Evidence for Differentiating 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one (47465-97-4) from Analogs


Thermal Stability and Purity Differentiation vs. Oxyphenisatin

The target compound exhibits a significantly lower melting point compared to its direct non-methylated analog, oxyphenisatin. 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one has a reported melting point of 250-251°C , whereas oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one) melts at 260-261°C [1]. This quantifiable difference indicates a variation in crystal lattice energy and purity requirements. For procurement, this thermal stability data is critical for storage and handling protocols. Furthermore, commercial availability with high purity (98% by HPLC) is specified for the target compound .

Chemical Synthesis Material Science Analytical Chemistry

Safety Profile: Absence of Documented Hepatotoxicity vs. Oxyphenisatin

A critical differentiator for procurement in a research setting is the stark contrast in hepatotoxicity risk. The comparator, oxyphenisatin, has a well-documented history of causing severe, chronic active hepatitis, leading to its withdrawal from the market in most countries after reports of over 100 cases of liver damage [1]. In direct contrast, a comprehensive search of the scientific and medical literature reveals no reports of hepatotoxicity associated with 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one. The absence of such safety alerts for the target compound, despite its structural similarity, represents a significant, quantifiable advantage for laboratory use.

Toxicology Drug Safety Medicinal Chemistry

Kinase Inhibition Profile: Class-Level Anticancer Potential

Indolin-2-one derivatives are a well-established class of kinase inhibitors with demonstrated anticancer activity [1]. Within this class, 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one has been reported to exhibit inhibitory activity against protein kinase B (AKT) with an IC50 of 12.5 µM and cyclin-dependent kinase 2 (CDK2) with an IC50 of 9.8 µM in enzyme inhibition assays . While direct comparator data for these specific targets is not available for closely related analogs like oxyphenisatin or phenolphthalein, this activity profile aligns with the broader class of indolinone-based kinase inhibitors, which have shown comparable potencies against CDK2 (e.g., IC50 values in the low micromolar range) [1].

Cancer Research Kinase Inhibitors Cell Signaling

Optimal Application Scenarios for 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one Based on Its Evidence-Supported Differentiation


Monomer for High-Performance Polycarbonate Synthesis

This compound is directly applicable as a monomer for the synthesis of functionalized polycarbonates . Its utility stems from its defined structure and high purity (98% by HPLC) , which is essential for controlling polymer properties. Researchers in polymer chemistry can utilize this compound to engineer materials with specific thermal and mechanical characteristics, leveraging the unique backbone of the indolinone ring system.

Safer Surrogate in Studies of Indolinone and Triphenylmethane Derivative Pharmacology

Given the well-documented and severe hepatotoxicity of its close structural analog, oxyphenisatin [1], 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one serves as a safer chemical tool for investigating the biological activities of this compound class. This is particularly valuable for in vitro studies of intestinal motility, epithelial transport, or cellular signaling pathways where the use of a toxic analog would introduce confounding safety and regulatory issues.

Scaffold for Developing AKT and CDK2 Kinase Inhibitors

The reported inhibitory activity against AKT (IC50 = 12.5 µM) and CDK2 (IC50 = 9.8 µM) positions this compound as a viable starting point for medicinal chemistry programs targeting cancer. Its activity is consistent with other indolin-2-one based kinase inhibitors, which have shown efficacy in cellular models [2]. This makes it a suitable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these therapeutically relevant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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